molecular formula C27H27N3O5 B3001645 (4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941954-97-8

(4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B3001645
CAS RN: 941954-97-8
M. Wt: 473.529
InChI Key: HGCGQAWFVZJMNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a piperazine ring, a furan ring, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The furan ring is a five-membered ring with an oxygen atom. The methoxybenzyl group consists of a benzene ring with a methoxy group and a methyl group attached .


Chemical Reactions Analysis

This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The quinoline ring, for example, could undergo electrophilic aromatic substitution reactions. The piperazine ring could participate in reactions involving its nitrogen atoms, such as acid-base reactions or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methoxybenzyl group and the nitrogen atoms in the piperazine ring could make the compound somewhat polar and potentially soluble in polar solvents .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by quinoline derivatives. It could be explored for potential applications in medicine, such as in the development of new antimicrobial, antiviral, or anticancer drugs .

properties

IUPAC Name

[4-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-32-21-15-19(16-22(17-21)33-2)18-35-23-6-3-5-20-8-9-25(28-26(20)23)29-10-12-30(13-11-29)27(31)24-7-4-14-34-24/h3-9,14-17H,10-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCGQAWFVZJMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

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